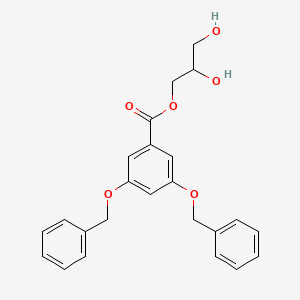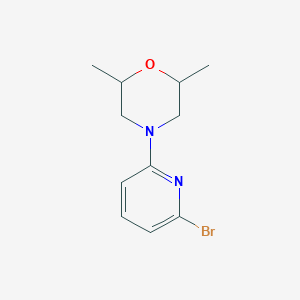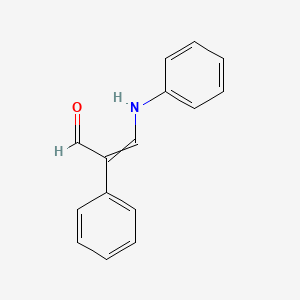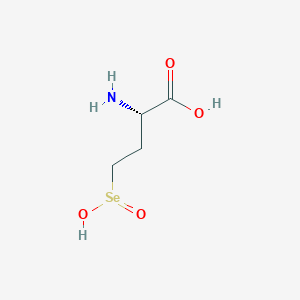
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their nitrogen-based hetero-aromatic ring structure, which makes them significant in the synthesis and development of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dibromo-1-ethenyl-1H-pyrazole with cyanogen bromide in the presence of a base. The reaction conditions often require a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination of the pyrazole ring followed by the introduction of the ethenyl and carbonitrile groups. The reaction conditions are optimized to ensure high yield and purity of the final product, often involving the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substituted Pyrazoles: Formed by replacing bromine atoms with other functional groups.
Epoxides and Alkanes: Resulting from the oxidation or reduction of the ethenyl group.
Cyclized Products: Formed by intramolecular reactions involving the nitrile group.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-1-ethenyl-1H-pyrazole-5-carbonitrile: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a methyl group instead of an ethenyl group.
3,4-Dibromo-1-phenyl-1H-pyrazole-5-carbonitrile: Similar structure but with a phenyl group instead of an ethenyl group.
Uniqueness
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
923035-94-3 |
|---|---|
Molekularformel |
C6H3Br2N3 |
Molekulargewicht |
276.92 g/mol |
IUPAC-Name |
4,5-dibromo-2-ethenylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H3Br2N3/c1-2-11-4(3-9)5(7)6(8)10-11/h2H,1H2 |
InChI-Schlüssel |
YYFVYWLFZVRTAK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C(=C(C(=N1)Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)



![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)



![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
